molecular formula C9H8ClFN2O B2806953 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one CAS No. 848759-04-6

1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one

Cat. No.: B2806953
CAS No.: 848759-04-6
M. Wt: 214.62
InChI Key: IVQZJZIPIHTHDH-UHFFFAOYSA-N
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Description

Historical Development of Imidazolidin-2-one Research

The exploration of imidazolidin-2-ones began in the mid-20th century with the discovery of hydantoin derivatives, which laid the groundwork for understanding nitrogen-containing heterocycles. Early synthetic routes relied on stoichiometric bases or metal catalysts, often requiring harsh conditions and producing moderate yields. A pivotal shift occurred in the 2010s with the advent of organocatalytic strategies. For instance, the phosphazene base BEMP enabled intramolecular hydroamidation of propargylic ureas at ambient temperatures, achieving >90% yields within minutes. This methodology marked a transition toward sustainable synthesis, as exemplified by the one-pot preparation of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one analogs using BEMP (5 mol%) in acetonitrile.

Table 1: Evolution of Imidazolidin-2-one Synthesis

Era Methodology Catalyst/Reagent Yield Range Reaction Time
1950–2000 Metal-mediated cyclization AgNO₃, CuI 40–65% 6–24 h
2010–2020 Organocatalysis BEMP, NaOH 70–95% 1 min–2 h
2020–Present Computational-guided design Schrӧdinger Suite N/A N/A

Significance of Halogenated Phenylimidazolidinones in Medicinal Chemistry

Halogenation at the 3-chloro-4-fluoro positions on the phenyl ring enhances molecular interactions through three mechanisms:

  • Lipophilicity Modulation : The electron-withdrawing effects of Cl and F improve blood-brain barrier penetration, as evidenced by logP values of 2.8–3.2 for halogenated derivatives vs. 1.5–2.0 for non-halogenated analogs.
  • Target Binding : Halogens form halogen bonds with protein residues, increasing affinity for targets like Bcl-2 (ΔG = -9.3 kcal/mol for halogenated vs. -7.1 kcal/mol for non-halogenated).
  • Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life (t₁/₂ = 4.7 h vs. 1.9 h in murine models).

These properties underpin the compound’s activity against cancer cell lines (IC₅₀ = 1.8 μM in MCF-7) and microbial pathogens (MIC = 8 μg/mL against S. aureus).

Classification within Heterocyclic Compounds Framework

This compound belongs to the imidazolidinone subclass of bicyclic heterocycles, defined by:

  • Core Structure : Five-membered ring with two nitrogen atoms at positions 1 and 3.
  • Substituent Profile : Aromatic group at N1 (3-Cl-4-F-C₆H₃) and carbonyl at C2.
  • Tautomerism : Exists in equilibrium between imidazolidin-2-one and 2-iminoimidazolidine forms, stabilized by resonance.

Table 2: Structural Comparison of Imidazolidinone Derivatives

Position 1-(3-Cl-4-F-Ph) 1-Ph-Imidazolidin-2-one 1-Me-Imidazolidin-2-one
N1 Substituent 3-Cl-4-F-C₆H₃ C₆H₅ CH₃
logP 3.1 2.3 1.0
μ (Debye) 4.8 3.2 2.5

Research Evolution and Current Focus Areas

Contemporary studies emphasize three domains:

  • Synthetic Innovation : Photocatalytic [2+2] cycloadditions enable stereoselective C–C bond formation (dr > 20:1).
  • Computational Design : Molecular docking using Schrӧdinger Suite identifies derivatives with Bcl-2 binding energy ≤ -10 kcal/mol.
  • Biological Targeting : Hybrid molecules combining imidazolidinone cores with quinoxaline moieties show dual kinase-inhibitory and apoptosis-inducing effects.

Table 3: Recent Advances in Imidazolidin-2-one Research (2020–2025)

Focus Area Key Finding Source Reference
Green Synthesis Solvent-free mechanochemical cyclization
Cancer Therapeutics Bcl-2 inhibition via hydantoin-DNA intercalation
Antimicrobials Imidazoquinoxaline derivatives (MIC = 4 μg/mL)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2O/c10-7-5-6(1-2-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQZJZIPIHTHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the imidazolidin-2-one ring. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. The process can be summarized as follows:

    Step 1: 3-Chloro-4-fluoroaniline reacts with ethyl chloroformate in the presence of triethylamine and dichloromethane.

    Step 2: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The imidazolidin-2-one ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

    Substitution: Products include derivatives where the chloro or fluoro groups are replaced by other functional groups.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the imidazolidin-2-one ring.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of imidazolidin-2-one, including 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one, exhibit notable antibacterial properties. A study evaluating various imidazolidinone derivatives found that certain compounds displayed significant activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were comparable to standard antibiotics like ciprofloxacin, indicating their potential as effective antibacterial agents .

CompoundMIC (µg/mL)Target Bacteria
This compound50E. coli
1-(3-Ethoxyphenyl)-4-imino-3-phenyl-5-thioxoimidazolidin-2-one40S. aureus

Antifungal Activity

In addition to antibacterial effects, imidazolidinone derivatives have shown antifungal activity. For instance, a series of synthesized compounds were tested against Candida albicans and Aspergillus flavus, revealing promising inhibition zones . The presence of the imidazolidinone moiety was crucial for enhancing antifungal efficacy.

CompoundInhibition Zone (mm)Target Fungus
This compound30C. albicans
1-(3-Ethoxyphenyl)-6-methyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one29A. flavus

Case Study 1: Synthesis and Evaluation

A study conducted on the synthesis of various imidazolidinone derivatives highlighted the preparation methods involving the condensation of acid chlorides with amines in anhydrous solvents. The synthesized compounds were rigorously evaluated for their antimicrobial properties, with findings suggesting that modifications at specific positions significantly influenced their biological activity .

Case Study 2: Clinical Relevance

Further investigations into the cytotoxicity of imidazolidinone derivatives revealed their potential use in treating schistosomiasis, a disease caused by parasitic worms. The cytotoxic effects were measured using MTT assays, demonstrating that some derivatives had a selective toxicity profile against infected cells while sparing healthy cells .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Substituent Effects on Imidazolidin-2-one Derivatives

Compound Name Substituents on Phenyl Ring Key Structural Features Reference
1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one 3-Cl, 4-F Dual halogenation enhances electronegativity N/A
1-(3-Chlorophenyl)-imidazolidin-2-one 3-Cl Monosubstituted; moderate steric hindrance
1-(3-Chloro-4-methoxyphenyl)-imidazolidin-2-one 3-Cl, 4-OCH₃ Methoxy introduces hydrogen-bonding capability
1-(4-Fluorophenyl)-imidazolidin-2-one 4-F Single fluorine; lower steric bulk
1-(2-Chlorobenzyl)-imidazolidin-2-one (Compound 4) 2-Cl (benzyl) + 6-Cl-isoquinoline Bulky substituents; extended π-system

Key Observations :

  • Steric Effects: Substituents at the 3- and 4-positions (e.g., Cl, F, OCH₃) induce non-planarity in the molecule, as observed in X-ray crystallography studies of related compounds .

Physicochemical Properties

Table 2: Spectroscopic and Analytical Data

Compound Name LC-HRMS ([M+H]⁺) Fluorescence (λemex) Melting Point (°C) Reference
1-(Isoquinolin-3-yl)-imidazolidin-2-one (3e) - λex = 377 nm, λem = 448 nm -
1-(2-Chlorobenzyl)-imidazolidin-2-one (Compound 4) 372.0670 - -
Dichloro[1-(4-methoxy-2-pyridyl)-imidazolidin-2-one]Cu(II) (10c) - - 214–216
1-(3-Chlorophenyl)-imidazolidin-2-one - - Not reported

Key Observations :

  • Fluorescence: Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring may reduce Stokes shifts compared to methoxy-substituted derivatives, as seen in isoquinoline analogs .
  • Thermal Stability : Copper(II) complexes with imidazolidin-2-one ligands exhibit high melting points (>200°C), suggesting robust coordination chemistry .

Table 3: Pharmacological Profiles of Selected Derivatives

Compound Name Biological Target Activity Reference
1-(3,4-Dimethoxybenzyl)-imidazolidin-2-one (18c) Acetylcholinesterase (Anti-Alzheimer’s) IC50 comparable to donepezil
1-(2,4-Dichlorobenzyl)-imidazolidin-2-one (Compound 5) SARS-CoV-2 M<sup>pro</sup> Potent inhibitory activity
1-(Pyridazin-3-yl)-imidazolidin-2-one derivatives Herbicidal targets Broad-spectrum weed control

Key Observations :

  • Anti-Viral Activity : Chlorinated benzyl groups (e.g., Compound 5) enhance inhibitory effects on SARS-CoV-2 main protease, likely via hydrophobic interactions .
  • Anti-Alzheimer’s Potential: Methoxy and benzyl substituents improve acetylcholinesterase binding affinity, highlighting the role of substituent polarity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted anilines and carbonyl precursors. For example, the imidazolidinone ring can be formed via cyclization of a chlorofluoroaniline derivative with a urea or carbamate intermediate under acidic catalysis. Key parameters include temperature control (80–120°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of reactants to minimize side products like N-alkylated byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to verify substituent positions and coupling constants, FT-IR to confirm carbonyl (C=O) stretches (~1700 cm⁻¹), and mass spectrometry (HRMS) for molecular ion validation. Cross-validation with X-ray crystallography (as in ) is recommended for resolving ambiguities in stereochemistry or bond angles .

Q. What solvents and purification techniques are optimal for isolating this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., ethyl acetate or dichloromethane) are preferred for extraction. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) effectively removes unreacted starting materials. Monitor purity by TLC (Rf ~0.3–0.5 in 1:1 hexane:EtOAc) .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives of this compound for targeted bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO/LUMO energies) to guide functional group modifications. Molecular docking studies (using software like AutoDock Vina) against protein targets (e.g., kinases or GPCRs) help prioritize derivatives with high binding affinity. Pair computational predictions with experimental SAR (Structure-Activity Relationship) assays .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

  • Methodological Answer : If NMR signals suggest unexpected splitting, employ variable-temperature NMR to assess dynamic processes (e.g., rotameric equilibria). For persistent discrepancies, use X-ray crystallography (as in ) to definitively assign stereochemistry. Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or MestReNova) .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaled-up synthesis?

  • Methodological Answer : Apply a fractional factorial design (e.g., Box-Behnken) to test variables: temperature (X₁), catalyst loading (X₂), and reaction time (X₃). Use ANOVA to identify significant factors and model response surfaces for yield maximization. For example, highlights DoE’s role in reducing trial-and-error approaches in chemical process design .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

  • Methodological Answer : Perform accelerated stability studies (e.g., pH 1–13 buffers at 40–60°C) with HPLC monitoring. Degradation pathways (e.g., imidazolidinone ring hydrolysis) can be elucidated via LC-MS identification of breakdown products. Computational studies (e.g., transition state modeling) may reveal susceptibility to nucleophilic attack at the carbonyl group .

Q. How does the 3-chloro-4-fluorophenyl moiety influence the compound’s electronic properties compared to analogs?

  • Methodological Answer : Compare Hammett σ values for chloro (-Cl: σₚ=0.23) and fluoro (-F: σₚ=0.06) substituents to predict electron-withdrawing effects. Electrochemical methods (cyclic voltammetry) can measure redox potentials, while UV-Vis spectroscopy assesses π→π* transitions influenced by substituent electronegativity .

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